(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol
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Overview
Description
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclopropyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol typically involves the reaction of cyclopropylamine with a suitable triazole precursor under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopropyltriazolecarboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups attached to the triazole ring.
Scientific Research Applications
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound without the cyclopropyl group.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: A triazole derivative with an amino group.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A triazole compound with a benzoic acid moiety.
Uniqueness
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-3-5-7-6(9-8-5)4-1-2-4/h4,10H,1-3H2,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIVALJZVPOZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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